molecular formula C22H22BrN5O2S B2357443 3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-45-6

3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2357443
CAS RN: 895640-45-6
M. Wt: 500.42
InChI Key: IDQOVOTUYLYDAT-UHFFFAOYSA-N
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Description

The compound “3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a member of quinazolines . It is a part of a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, which were synthesized for their antitubercular, anti-HIV, and antibacterial activities .


Synthesis Analysis

The synthesis of similar compounds involves a nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid . A simple and efficient approach for the synthesis of [1,2,3]triazolo[1,5-a]quinazolin-4(5H)-ones involves a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide through a [3 + 2] azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process .

Scientific Research Applications

H1-antihistaminic Agents

Research demonstrates that derivatives of triazoloquinazolin-5-amine, such as 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have shown significant potential as H1-antihistaminic agents. These compounds, when tested for in vivo H1-antihistaminic activity in guinea pigs, protected the animals from histamine-induced bronchospasm. One specific compound in this series was found to be equipotent to chlorpheniramine maleate, a standard antihistamine, but with significantly reduced sedative effects (Alagarsamy et al., 2008).

Antimicrobial and Antitumor Activities

Synthesized derivatives of triazoloquinazolin-5-amine, such as substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates, have been evaluated for their antibacterial activities. Some of these compounds have shown excellent growth inhibition activity against various bacteria, comparable to commercial antibiotics like penicillin-G and streptomycin. Furthermore, certain triazolo[1,5-a]pyrimidine derivatives have demonstrated potent anti-tumor cytotoxic activity in vitro against human cancer cell lines (Mood et al., 2022; Ahmed et al., 2014).

Adenosine Receptor Antagonists

The structure of 2-amino[1,2,4]triazolo[1,5-c]quinazolines has been identified as a potent scaffold for adenosine receptor (AR) antagonists. These compounds have been explored for their ability to selectively inhibit A3 adenosine receptors, which are implicated in various physiological processes including inflammatory responses and cancer. Some derivatives were discovered to be potent and selective A3AR antagonists, with potential implications for the development of new therapeutic agents (Burbiel et al., 2016).

Nematicidal and Antimicrobial Agents

A series of triazoloquinazolin-5-amine derivatives have been synthesized and evaluated for their nematicidal and antimicrobial properties. The compounds showed significant activity against various nematodes and microbial pathogens, indicating their potential as new classes of nematicidal and antimicrobial agents (Reddy et al., 2016).

Future Directions

The future directions for this compound could involve further optimization and development into new antitubercular and anti-HIV agents . The results obtained from studies on similar compounds confirm that the synthesized and biologically evaluated triazolo quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities . Therefore, this compound could be considered a suitable pharmacophore to develop potent urease inhibitors .

Mechanism of Action

Target of Action

Similar compounds in the triazole class have been shown to interact with a variety of enzymes and receptors, exhibiting versatile biological activities .

Mode of Action

It’s worth noting that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar triazole compounds , it’s likely that multiple pathways could be affected, leading to downstream effects.

properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN5O2S/c23-15-11-13-17(14-12-15)31(29,30)22-21-25-20(24-16-7-3-1-2-4-8-16)18-9-5-6-10-19(18)28(21)27-26-22/h5-6,9-14,16H,1-4,7-8H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQOVOTUYLYDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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